Cas no 758710-85-9 (6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid)

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound featuring a quinazoline core with chloro and carboxylic acid functional groups. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing kinase inhibitors and other biologically active molecules. The chloro substituent enhances reactivity for further derivatization, while the carboxylic acid group provides a handle for conjugation or salt formation. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound's well-defined chemical properties facilitate its use in medicinal chemistry, enabling precise modifications for drug discovery and development.
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid structure
758710-85-9 structure
Product Name:6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
CAS No:758710-85-9
MF:C9H5ClN2O3
MW:224.60060095787
CID:1039702
PubChem ID:135742210
Update Time:2025-06-13

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
    • 6-Chloro-4-oxo-1,4-dihydroquizoline-7-carboxylic acid
    • 6-chloro-4-oxo-1H-quinazoline-7-carboxylic acid
    • DTXSID20697390
    • 758710-85-9
    • 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylicacid
    • SCHEMBL4148739
    • DB-333439
    • Inchi: 1S/C9H5ClN2O3/c10-6-1-5-7(2-4(6)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
    • InChI Key: LXHRGPJUDAYAOL-UHFFFAOYSA-N
    • SMILES: ClC1=CC2C(NC=NC=2C=C1C(=O)O)=O

Computed Properties

  • Exact Mass: 223.9988697g/mol
  • Monoisotopic Mass: 223.9988697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 78.8Ų

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid Pricemore >>

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Additional information on 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid (CAS No. 758710-85-9): A Comprehensive Overview

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid (CAS No. 758710-85-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The quinazoline scaffold is a privileged structure in drug discovery, and modifications to this core have led to the development of numerous clinically approved drugs. 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is particularly interesting due to its unique substituents, which include a chlorine atom at the 6-position and a carboxylic acid group at the 7-position. These functional groups contribute to the compound's pharmacological profile and its potential as a lead molecule in drug development.

Recent studies have focused on the antitumor activity of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid. In vitro and in vivo experiments have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

One of the key findings in these studies is the ability of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and preventing the development of tumors. By triggering apoptosis, this compound can effectively reduce tumor burden and inhibit metastasis.

In addition to its antitumor properties, 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid has also shown promise as an antimicrobial agent. Research has indicated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The exact mechanism by which it exerts its antimicrobial effects is still under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.

The pharmacokinetic properties of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid have been extensively studied to optimize its therapeutic potential. Preclinical data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication.

Toxicity studies have also been conducted to assess the safety profile of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.

The structural modifications of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid have been explored to enhance its biological activity and pharmacological properties. For example, substituting different functional groups at various positions on the quinazoline ring can lead to compounds with improved potency and selectivity. These efforts are ongoing and are expected to yield more effective derivatives for clinical use.

In conclusion, 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid (CAS No. 758710-85-9) represents a promising lead compound in the development of new therapeutic agents for cancer and microbial infections. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and clinical evaluation. As more studies are conducted, it is anticipated that this compound will contribute significantly to advancements in medicinal chemistry and drug discovery.

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